![molecular formula C13H8ClFO2 B6365434 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% CAS No. 1261990-53-7](/img/structure/B6365434.png)
4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95%
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Overview
Description
4-(3-Chlorophenyl)-3-fluorobenzoic acid, also known as 4-CPA, is a versatile compound with applications in research and development. It is a white crystalline solid with a molecular weight of 221.6 g/mol. 4-CPA is a highly soluble compound which is used in a variety of scientific research applications, including drug discovery, chemical synthesis, and biochemical studies.
Scientific Research Applications
4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% is a versatile compound that has been used in a variety of scientific research applications. It has been used in drug discovery, chemical synthesis, and biochemical studies. 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% has also been used as a reagent in the synthesis of other compounds, such as 1,3-diphenyl-2-propanone, as well as in the preparation of organic dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% is not fully understood. However, it is believed that the compound acts by inhibiting certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition can lead to increased levels of certain drugs in the body, which can lead to increased efficacy or toxicity.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% has been shown to reduce inflammation and oxidative stress, as well as to reduce the levels of certain hormones, such as cortisol.
Advantages and Limitations for Lab Experiments
The use of 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% in laboratory experiments has several advantages and limitations. One advantage is that 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% is a highly soluble compound, which makes it easier to work with in the lab. Additionally, 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% is a relatively stable compound, which makes it suitable for long-term storage and use. However, due to its potential to inhibit the activity of certain enzymes, 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% must be used with caution in laboratory experiments.
Future Directions
There are a variety of potential future directions for the use of 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% in research and development. One potential application is the development of new drugs and drug delivery systems. Additionally, 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% could be used to study the effects of enzyme inhibition on drug metabolism and to develop new strategies for drug delivery. Finally, 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% could be used to develop new methods for the synthesis of organic compounds, as well as to study the biochemical and physiological effects of 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% and its derivatives.
Synthesis Methods
4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% can be synthesized by a two-step reaction sequence. In the first step, 3-chloro-4-fluorobenzoic acid is reacted with an alkyl halide to form the intermediate 4-(3-chlorophenyl)-3-fluorobenzoic acid. In the second step, the intermediate is then reacted with a base to form the desired 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95% product. The reaction sequence is shown below:
3-chloro-4-fluorobenzoic acid + alkyl halide → 4-(3-chlorophenyl)-3-fluorobenzoic acid
4-(3-chlorophenyl)-3-fluorobenzoic acid + base → 4-(3-Chlorophenyl)-3-fluorobenzoic acid, 95%
properties
IUPAC Name |
4-(3-chlorophenyl)-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-3-1-2-8(6-10)11-5-4-9(13(16)17)7-12(11)15/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHYBPIDEYSDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681411 |
Source
|
Record name | 3'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-3-fluorobenzoic acid | |
CAS RN |
1261990-53-7 |
Source
|
Record name | 3'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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